molecular formula C14H18N4O B2445293 3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide CAS No. 2101198-03-0

3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2445293
CAS RN: 2101198-03-0
M. Wt: 258.325
InChI Key: NVFXNEXRYHYIDU-UHFFFAOYSA-N
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Description

“3-Amino-N,1-diethyl-N-phenyl-1H-pyrazole-5-carboxamide” is a type of pyrazole, which is a class of compounds that have a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties . N-unsubstituted 3(5)-aminopyrazoles are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1 and N2, which can readily participate in SN2 reactions .


Chemical Reactions Analysis

Pyrazoles are known to react with various compounds. For example, they can react with potassium borohydride to form a class of ligands known as scorpionate . They can also undergo a [3+2] cycloaddition reaction with dialkyl azodicarboxylates to form functionalized pyrazoles .

properties

IUPAC Name

5-amino-N,2-diethyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-17(11-8-6-5-7-9-11)14(19)12-10-13(15)16-18(12)4-2/h5-10H,3-4H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFXNEXRYHYIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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